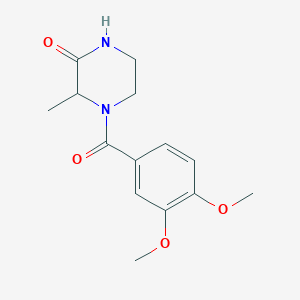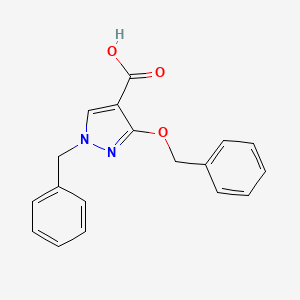![molecular formula C14H14N4O3 B6578973 methyl 8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate CAS No. 1171498-26-2](/img/structure/B6578973.png)
methyl 8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate
Overview
Description
1,2,4-Triazine derivatives are a class of heterocyclic compounds that have been investigated for their biological activity . They exhibit a range of properties including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves the use of microwave irradiation, which can yield the desired products in less time and with higher purity . Esterification of the acid moiety can afford methyl ester analogues .Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives can be confirmed by various methods such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
1,2,4-Triazine derivatives can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives can vary widely depending on their specific structure. Generally, these compounds are characterized by their high nitrogen content, high chemical stability, and the heteroatom effect .Scientific Research Applications
Antimicrobial Activity
1,2,4-Triazine derivatives, including the compound , have been found to exhibit significant antimicrobial activity . In particular, these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli . The necessity for effective therapy against multidrug-resistant bacterial strains has stimulated research into the design and synthesis of novel antimicrobial molecules .
Antifungal Activity
1,2,4-Triazine derivatives have also been reported to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-HIV Activity
Research has shown that heterocycles based on the 1,2,3-triazole moiety, which is structurally similar to 1,2,4-triazine, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activity .
Anticancer Activity
1,2,4-Triazine derivatives have been found to exhibit anticancer activity . This is particularly important given the ongoing global effort to develop more effective treatments for various types of cancer.
Anti-inflammatory and Analgesic Activity
These compounds have also been found to have anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions characterized by inflammation and pain.
Antihypertensive and Cardiotonic Activity
1,2,4-Triazine derivatives have been reported to possess antihypertensive and cardiotonic activities . This indicates potential applications in the treatment of cardiovascular diseases.
Mechanism of Action
Target of Action
It’s worth noting that azolo[1,2,4]triazines, a class of compounds to which our compound belongs, have structural similarity with known antiviral drugs and purine antimetabolites . This suggests that the compound might interact with similar targets as these drugs.
Mode of Action
The exact mode of action of the compound is currently unknown. Given its structural similarity to known antiviral drugs and purine antimetabolites , it can be hypothesized that it might interfere with viral replication or disrupt purine metabolism, respectively. Further experimental studies are needed to confirm this.
Biochemical Pathways
If the compound acts similarly to other azolo[1,2,4]triazines, it could potentially affect pathways related to viral replication or purine metabolism .
Result of Action
Given its potential antiviral activity, it might inhibit viral replication, leading to a decrease in viral load .
Safety and Hazards
Future Directions
The development and targeted synthesis of 1,2,4-triazine derivatives remains highly relevant, especially in the search for biologically active compounds with respect to known and new infectious agents . These compounds are promising scaffolds for the formation of compounds with useful biological activity .
properties
IUPAC Name |
methyl 8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-3-5-10(6-4-9)17-7-8-18-12(19)11(13(20)21-2)15-16-14(17)18/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDVMKWLBHEHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119502 | |
| Record name | Methyl 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
CAS RN |
1171498-26-2 | |
| Record name | Methyl 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171498-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6578908.png)


![9,10-dimethyl-12-[4-(pyridin-2-yl)piperazine-1-carbonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6578938.png)
![2-(5-chlorothiophen-2-yl)-5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6578948.png)
![2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B6578954.png)
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6578961.png)
![1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B6578969.png)
![2-phenyl-7-(piperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6578981.png)

![1-[2-(ethylsulfanyl)benzoyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B6578998.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B6579000.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-7-(4-ethoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6579004.png)
![7-(4-ethoxyphenyl)-2-[(3-nitrophenyl)methyl]-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6579010.png)